D13-9001's High Aqueous Solubility Enables In Vivo Dosing Unachievable with Earlier Analogues
D13-9001 was specifically engineered as a quaternary ammonium analogue to overcome the poor solubility of its predecessor compounds. This modification resulted in a highly soluble molecule that enabled intravenous infusion, a critical advancement over earlier lead compounds in the series which lacked sufficient aqueous solubility for in vivo studies [1].
| Evidence Dimension | Solubility / Formulation |
|---|---|
| Target Compound Data | Highly soluble (enables IV infusion up to 20 mg/kg) |
| Comparator Or Baseline | Earlier uncharged analogues in the 4-oxo-4H-pyrido[1,2-a]pyrimidine series |
| Quantified Difference | From insoluble or poorly soluble to a state enabling in vivo intravenous dosing |
| Conditions | Physicochemical characterization and in vivo rat pharmacokinetic studies [1] |
Why This Matters
This solubility is a prerequisite for systemic in vivo studies, a capability lacking in many EPIs and a key differentiator for researchers requiring in vivo proof-of-concept models.
- [1] Yoshida K, et al. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: Highly soluble and in vivo active quaternary ammonium analogue D13-9001, a potential preclinical candidate. Bioorg Med Chem. 2007;15(22):7087-97. View Source
